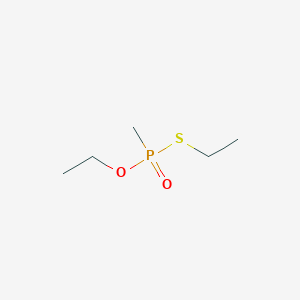

O,S-Dietil metilfosfonotioato

Descripción general

Descripción

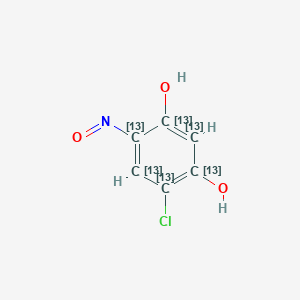

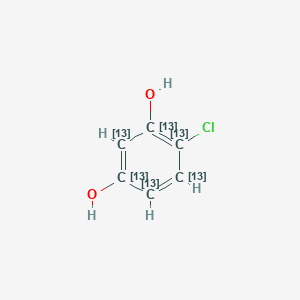

La hidroquinona, también conocida como quinona, es un compuesto orgánico aromático con la fórmula química C6H4(OH)2. Es un tipo de fenol y un derivado del benceno, caracterizado por dos grupos hidroxilo unidos a un anillo de benceno en una posición para. Este compuesto es un sólido granular blanco y se utiliza ampliamente en diversas aplicaciones industriales y científicas .

Aplicaciones Científicas De Investigación

La hidroquinona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente reductor y en la síntesis de diversos compuestos orgánicos.

Biología: Juega un papel en las cadenas de transporte de electrones y como antioxidante.

Medicina: Conocido por su uso en el tratamiento de la malaria y los calambres musculares.

Industria: Se utiliza en la producción de tintes, caucho y como revelador fotográfico.

Mecanismo De Acción

La hidroquinona ejerce sus efectos principalmente a través de la inhibición de la enzima tirosinasa, que participa en el paso inicial de la biosíntesis de la melanina. Al inhibir esta enzima, la hidroquinona reduce la producción de melanina, lo que lleva a su uso como agente aclarante de la piel. También interfiere con la transferencia de melanosomas a los queratinocitos y aumenta la degradación de la melanina .

Safety and Hazards

O,S-Diethyl methylphosphonothioate is extremely hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe mist/vapors/spray, and do not ingest .

Análisis Bioquímico

Biochemical Properties

O,S-Diethyl methylphosphonothioate interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit cholinesterase, an important enzyme involved in nerve signal transmission . The nature of these interactions is complex and involves the formation of covalent bonds between the compound and the active site of the enzyme .

Cellular Effects

The effects of O,S-Diethyl methylphosphonothioate on cells are primarily related to its role as a cholinesterase inhibitor . By inhibiting this enzyme, the compound can disrupt normal cell signaling pathways, potentially leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, O,S-Diethyl methylphosphonothioate exerts its effects through binding interactions with biomolecules, particularly enzymes like cholinesterase . This binding can lead to enzyme inhibition or activation, and can result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O,S-Diethyl methylphosphonothioate can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

The effects of O,S-Diethyl methylphosphonothioate can vary with different dosages in animal models. High doses of the compound have been shown to be lethal in rats, with an oral LD50 of 6 mg/kg .

Metabolic Pathways

Given its role as a cholinesterase inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in neurotransmitter metabolism .

Transport and Distribution

Given its lipophilic nature, it is likely that the compound can readily cross cell membranes .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely that the compound is found in regions of the cell where this enzyme is present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La hidroquinona se puede sintetizar mediante varios métodos. Un método común implica la hidroxilación del fenol usando peróxido de hidrógeno en presencia de un catalizador como la hidrotalcita. Este proceso implica una reacción de reflujo seguida de la separación de benzoquinona, que luego se reduce a hidroquinona utilizando pirosulfito de sodio .

Otro método implica la acetoxilación de Thiele-Winter, donde los derivados de 1,4- o 1,2-quinona reaccionan con anhídrido acético en presencia de un catalizador ácido. Los derivados triacetoxi resultantes se hidrolizan a hidroquinona en condiciones ácidas o básicas .

Métodos de producción industrial

Industrialmente, la hidroquinona se produce mediante la hidroperoxidación del p-diisopropilbenceno, la hidroxilación del fenol y la oxidación de la anilina. Estos métodos son preferidos debido a su eficiencia y rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La hidroquinona experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Es débilmente ácida, y sus grupos hidroxilo se pueden alquilatar fácilmente para formar mono y diéteres. También es muy susceptible a la sustitución del anillo por reacciones de Friedel-Crafts como la alquilación .

Reactivos y condiciones comunes

Oxidación: La hidroquinona se puede oxidar a quinona utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: La quinona se puede reducir nuevamente a hidroquinona utilizando agentes reductores como el pirosulfito de sodio.

Sustitución: La hidroquinona puede sufrir reacciones de sustitución con reactivos como haluros de alquilo en presencia de un catalizador.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen la quinona (a partir de la oxidación) y varios éteres (a partir de reacciones de alquilación).

Comparación Con Compuestos Similares

La hidroquinona se puede comparar con otros compuestos similares como:

Mequinol: Un derivado sintético de la hidroquinona, menos irritante y funciona a concentraciones más bajas.

Retinoides: Derivados de la vitamina A, utilizados para reducir las decoloraciones de la piel.

Ácido azelaico: Utilizado para el tratamiento de la hiperpigmentación y el acné.

Arbutina: Un compuesto natural que inhibe la producción de melanina.

Ácido kójico: Derivado de hongos, utilizado para aclarar la piel

La hidroquinona es única debido a su doble función como agente reductor e inhibidor de la producción de melanina, lo que la hace versátil tanto en aplicaciones industriales como médicas.

Propiedades

IUPAC Name |

1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMOGGQLCCAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870981 | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2511-10-6 | |

| Record name | O,S-Diethyl P-methylphosphonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2511-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002511106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonothioic acid, P-methyl-, O,S-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is O,S-Diethyl methylphosphonothioate often used as a VX simulant?

A1: OSDEMP shares a similar chemical structure with VX, particularly the presence of the P=O and P-S bonds. This structural similarity results in comparable reactivity with decontaminants and degradation pathways, making OSDEMP a valuable surrogate for studying VX detoxification without the inherent risks associated with the actual nerve agent. []

Q2: How does OSDEMP react with decontaminants? Can you provide an example?

A2: OSDEMP can be effectively decontaminated through various methods, including oxidation and hydrolysis. For instance, N,N-dichlorobenzylamine effectively neutralizes OSDEMP in an acetonitrile-water solution. This reaction rapidly converts OSDEMP into non-toxic products, highlighting its potential for decontamination strategies. [] Another example involves using N,N-dichlorovaleramide, which oxidizes OSDEMP into non-toxic products in an acetonitrile-water medium. The reaction is instantaneous, further emphasizing the efficacy of oxidative decontamination for this VX simulant. []

Q3: What are the environmental implications of OSDEMP, and how is it typically analyzed?

A3: Similar to its parent compound VX, the release of OSDEMP into the environment poses potential risks. Factors such as pH and contact time significantly impact its interactions with various materials like charcoal, plastic, and butyl rubber. [] Analyzing OSDEMP typically involves gas chromatography coupled with flame photometric detectors (GC-FPD) to quantify its presence in environmental samples. []

Q4: Have there been any computational studies investigating the reactivity of OSDEMP?

A4: Yes, computational studies have provided valuable insights into the reactivity of OSDEMP, particularly concerning its hydrolysis. Research has demonstrated that the reaction of OSDEMP with hydroxide ions (HO-) results in both P-S and P-O bond cleavages. [] These findings enhance our understanding of the degradation pathways of OSDEMP and, by extension, provide insights into the behavior of VX in similar environments.

Q5: Are there any alternative materials or strategies being investigated for the detoxification of compounds like OSDEMP and VX?

A5: Research has explored various materials and strategies for the detoxification of organophosphorus compounds like OSDEMP and VX. One promising approach involves using a composite material, Mg3 Al-LDH-Nb6, which catalyzes the degradation of OSDEMP through perhydrolysis. [] This method effectively detoxifies OSDEMP under mild conditions, showcasing its potential for safely neutralizing both nerve agent simulants and potentially actual nerve agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)